molecular formula C8H10N2O2 B2431640 N-(2-Hydroxyethyl)picolinamide CAS No. 16347-06-1

N-(2-Hydroxyethyl)picolinamide

Cat. No.: B2431640
CAS No.: 16347-06-1
M. Wt: 166.18
InChI Key: SIUMVFGIULAFNI-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)picolinamide: is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinamide, where the amide nitrogen is substituted with a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amide Formation: N-(2-Hydroxyethyl)picolinamide can be synthesized through the reaction of picolinic acid with 2-aminoethanol. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

    Catalytic Methods: Enzymatic methods using nitrilases have also been explored for the synthesis of picolinamide derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Hydroxyethyl)picolinamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming the corresponding ketone.

    Reduction: The compound can be reduced to form N-(2-hydroxyethyl)pyridine, where the amide group is reduced to an amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of N-(2-oxoethyl)picolinamide.

    Reduction: Formation of N-(2-hydroxyethyl)pyridine.

    Substitution: Formation of various substituted picolinamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • N-(2-Hydroxyethyl)picolinamide is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic applications.

Biology:

  • The compound has been studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

Medicine:

  • Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.

Industry:

  • The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Picolinamide: The parent compound, which lacks the 2-hydroxyethyl substitution.

    N-(2-Hydroxyethyl)nicotinamide: A similar compound where the pyridine ring is substituted at the 3-position instead of the 2-position.

    N-(2-Hydroxyethyl)isonicotinamide: Another similar compound with substitution at the 4-position of the pyridine ring.

Uniqueness: N-(2-Hydroxyethyl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-hydroxyethyl group enhances its solubility and reactivity compared to other picolinamide derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h1-4,11H,5-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUMVFGIULAFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.4 ml of ethanolamine were placed under argon with 30 ml of dimethylformamide and cooled to 0°-5°. A solution of 11.3 g of picolinic acid chloride in 100 ml of dimethylformamide was added dropwise thereto at 0°-10° and the mixture was stirred at room temperature overnight. The dimethylformamide was distilled off under reduced pressure. The residue was dissolved in methylene chloride and separated from the insoluble constituents, and thereafter chromatographed on silica gel; elution agent: methylene chloride, thereafter methylene chloride/methanol (9:1). N-(2-Hydroxyethyl)pyridine-2-carboxamide was obtained as a yellow oil.
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15.4 mL
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11.3 g
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100 mL
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30 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 72 parts of methyl 2-pyridinecarboxylate and 32 parts of 2-aminoethanol is stirred and refluxed carefully for 2 hours. The reaction mixture is cooled and poured onto water. The product is extracted five times with trichloromethane. The combined extracts are dried, filtered and evaporated, yielding 49 parts of N-(2-hydroxyethyl)-2-pyridinecarboxamide as a residue.
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